Regiochemical Identity: meta-Bromo Substitution Confers Distinct Synthetic Utility
The target compound is the exclusive meta-bromo regioisomer (CAS 1149357-69-6). Its synthetic utility is fundamentally different from the ortho- and para-bromo analogs (CAS 182056-40-2 and 2095485-76-8, respectively), which are distinct chemical entities . The meta-substitution pattern directs electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions to positions that are electronically and sterically distinct from those accessible with the other isomers. This control over the angle of exit vector from the phenyl ring is a critical, quantifiable parameter in structure-based drug design.
| Evidence Dimension | Regiochemistry (Bromine position on phenyl ring) |
|---|---|
| Target Compound Data | meta-Bromo (3-bromophenyl); CAS 1149357-69-6, MW 285.18 |
| Comparator Or Baseline | ortho-Bromo (CAS 182056-40-2, MW 285.18) and para-Bromo (CAS 2095485-76-8, MW 285.18) |
| Quantified Difference | Isomeric structural difference; no difference in molecular formula or MW, but distinct bond vector geometry and electronic distribution. |
| Conditions | Structural identity verified by SMILES comparison: meta-Br: CCOC(=O)C(C)(C)Cc1cccc(Br)c1; ortho-Br: CCOC(=O)C(C)(C)Cc1ccccc1Br; para-Br: CCOC(=O)C(C)(C)Cc1ccc(Br)cc1. |
Why This Matters
Procurement of the correct regioisomer is paramount for SAR reproducibility; ordering the wrong isomer will lead to a failed series of experiments.
